molecular formula C4H4N2O2 B1358267 Oxazole-2-carboxamide CAS No. 884539-45-1

Oxazole-2-carboxamide

Cat. No.: B1358267
CAS No.: 884539-45-1
M. Wt: 112.09 g/mol
InChI Key: PLCMVACJJSYDFV-UHFFFAOYSA-N
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Description

Oxazole-2-carboxamide: is a heterocyclic organic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Oxazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazole-2-carboxamide can be synthesized through various methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . Another method includes the cyclization of β-hydroxy amides to oxazolines using DAST and Deoxo-Fluor reagents .

Industrial Production Methods: Industrial production of oxazole derivatives often employs eco-friendly catalytic systems. Magnetic nanocatalysts have gained popularity due to their high stability and ease of separation from reaction mixtures using external magnets . These catalysts facilitate efficient and sustainable synthesis of oxazole derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions: Oxazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole-2-carboxylic acid, while reduction can produce oxazole-2-carboxaldehyde .

Scientific Research Applications

Chemistry: Oxazole-2-carboxamide is used as an intermediate in the synthesis of various chemical entities. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis .

Biology: In biological research, this compound derivatives have shown potential as antimicrobial agents. They exhibit activity against a range of bacterial and fungal pathogens, making them candidates for developing new antibiotics .

Medicine: this compound derivatives are being explored for their anticancer properties. They have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis, making them promising candidates for cancer therapy .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable building block for various industrial applications .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique biological activities. Its derivatives have shown distinct antimicrobial and anticancer properties compared to other oxazole derivatives .

Properties

IUPAC Name

1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCMVACJJSYDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594945
Record name 1,3-Oxazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884539-45-1
Record name 1,3-Oxazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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